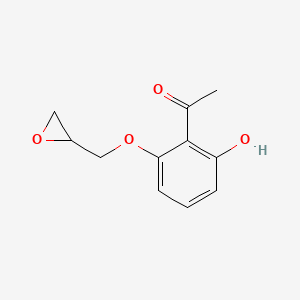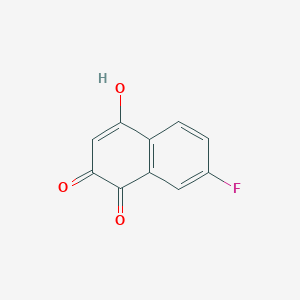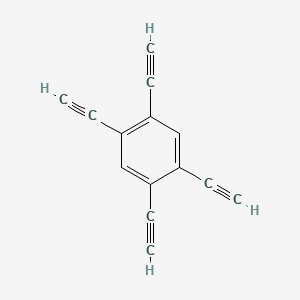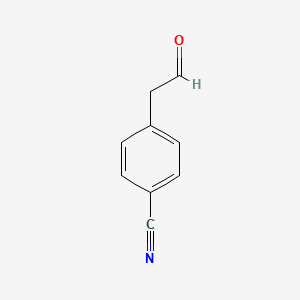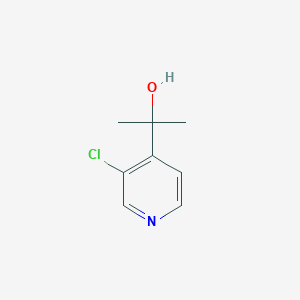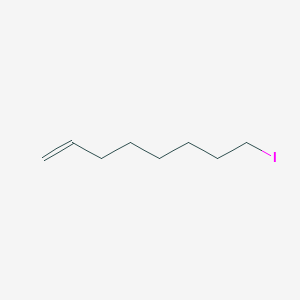
8-Iodooct-1-eno
Descripción general
Descripción
8-Iodooct-1-ene: is an organic compound with the molecular formula C₈H₁₅I . It is a pale-yellow to yellow-brown liquid and is often used as a building block in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the eighth carbon of an octene chain, making it a valuable intermediate in various chemical reactions .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 8-Iodooct-1-ene is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to synthetic polymers or other organic frameworks.
Industry:
Mecanismo De Acción
Target of Action
As a halogenated alkene, it may interact with various biological molecules, including proteins and nucleic acids, through electrophilic addition or substitution reactions .
Mode of Action
Halogenated alkenes like 8-iodooct-1-ene can undergo reactions such as electrophilic addition with nucleophiles present in biological systems . This can lead to the formation of covalent bonds with biological targets, potentially altering their function.
Biochemical Pathways
Halogenated alkenes can potentially disrupt various biochemical pathways by reacting with key enzymes or other proteins, thereby altering their function .
Pharmacokinetics
Its metabolism and excretion would depend on its reactivity and the specific enzymes present in the body .
Result of Action
Its potential to form covalent bonds with biological molecules could lead to a variety of effects, depending on the specific targets and the nature of the modifications .
Action Environment
The action, efficacy, and stability of 8-Iodooct-1-ene can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other reactive species could influence its stability and reactivity .
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 8-Iodooct-1-ene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as cyanide, hydroxide, or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide, sodium hydroxide, and various amines.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are commonly used in coupling reactions.
Major Products:
Comparación Con Compuestos Similares
1-Iodooctane: Similar to 8-Iodooct-1-ene but lacks the double bond, making it less reactive in certain coupling reactions.
8-Bromooct-1-ene: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in substitution reactions.
Uniqueness:
Propiedades
IUPAC Name |
8-iodooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJYHWTXTYAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551911 | |
| Record name | 8-Iodooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-55-1 | |
| Record name | 8-Iodooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

